molecular formula C10H20N2O2 B15223513 N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea CAS No. 88842-49-3

N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea

Cat. No.: B15223513
CAS No.: 88842-49-3
M. Wt: 200.28 g/mol
InChI Key: LRYRDPRAQWYMRC-UHFFFAOYSA-N
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Description

N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea is a chemical compound offered for research and development purposes. The specific biochemical and physiological properties, mechanism of action, and primary research applications of this compound are currently not fully characterized in the available scientific literature. Researchers interested in this substance are typically exploring its potential as a building block or intermediate in organic synthesis, given the presence of both urea and ketone functional groups in its structure. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and evaluations to determine the compound's suitability for their specific investigations. Please consult the product's Certificate of Analysis for detailed specifications.

Properties

CAS No.

88842-49-3

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

1-tert-butyl-3-(2-methyl-3-oxobutan-2-yl)urea

InChI

InChI=1S/C10H20N2O2/c1-7(13)10(5,6)12-8(14)11-9(2,3)4/h1-6H3,(H2,11,12,14)

InChI Key

LRYRDPRAQWYMRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)NC(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea undergoes various chemical reactions, including:

Scientific Research Applications

N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Substituent Effects

The tert-butyl group is a common feature in compounds designed for enhanced stability and lipophilicity. Key comparisons include:

(a) N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide (Entry 475, )
  • Functional Groups : Hydrazide, tert-butyl, benzoyl.
  • Key Differences: The hydrazide group (CONHNH₂) differs from urea's NHCONH₂, altering hydrogen-bonding and reactivity.
  • Applications : Likely used in agrochemicals due to structural similarity to pesticidal agents .
(b) Propargite (Entry 477, )
  • Functional Groups: Sulfite ester, tert-butylphenoxy.
  • Key Differences : The sulfite ester backbone and propargyl group enable radical scavenging, unlike urea’s hydrogen-bonding capacity.
  • Applications : Commercial acaricide; highlights the tert-butyl group’s role in pesticidal activity .
(c) Butylated Hydroxyanisole (BHA, )
  • Functional Groups: Phenolic hydroxyl, tert-butyl, methoxy.
  • Key Differences: The phenolic group enables antioxidant activity via radical stabilization, contrasting with urea’s lack of redox activity.
  • Applications : Food preservative; demonstrates tert-butyl’s role in enhancing compound stability .

Physicochemical Properties (Estimated)

Compound Molecular Weight (g/mol) Water Solubility LogP (Estimated) Key Influence of Substituents
Target Urea ~230 Low ~2.5 Ketone enhances polarity; tert-butyl increases lipophilicity
N-tert-Butyl-N'-(4-ethylbenzoyl)hydrazide ~350 Very low ~4.0 Aromatic groups dominate lipophilicity
BHA 180.24 Insoluble ~3.3 Phenolic group reduces LogP vs. urea

Stability and Reactivity

  • Target Urea: The tert-butyl group likely reduces hydrolysis susceptibility compared to unsubstituted ureas. The ketone may participate in keto-enol tautomerism, affecting reactivity .
  • Contrast with Hydrazides (Entry 475) : Hydrazides are more prone to oxidation than ureas, limiting their utility in oxidative environments .

Biological Activity

N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea is a compound with notable structural characteristics that contribute to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

This compound has a molecular formula of C10H19N2O3C_{10}H_{19}N_{2}O_{3} and a molecular weight of approximately 201.27 g/mol. The synthesis typically involves the reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine in an organic solvent like dichloromethane under controlled conditions to yield high purity and yield .

Key Features:

FeatureDescription
Molecular Formula C10H19N2O3C_{10}H_{19}N_{2}O_{3}
Molecular Weight 201.27 g/mol
Synthesis Method Reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine

Antitumor Properties

Research indicates that urea derivatives exhibit significant antitumor activity. For instance, compounds similar in structure to this compound have shown effective inhibition against various cancer cell lines. In particular, the compound's structural analogs demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across different cancer types, including non-small lung cancer and ovarian cancer .

Antibacterial Activity

A series of urea derivatives have also displayed potent antibacterial properties. For example, related compounds have shown minimum inhibitory concentrations (MIC) against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with values as low as 0.03–0.12 µg/mL . The structure–activity relationship (SAR) studies suggest that modifications in the urea structure can lead to enhanced antibacterial efficacy.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study evaluated the antitumor effects of various urea derivatives, including those structurally similar to this compound.
    • Results indicated a broad-spectrum activity against multiple cancer cell lines, supporting the potential use of this compound in cancer therapy .
  • Antibacterial Efficacy :
    • Research into derivatives showed significant antibacterial activity against both gram-positive and gram-negative bacteria.
    • The findings highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could serve as a lead compound for further development .

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